molecular formula C15H25N3 B7929765 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine

2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine

Cat. No.: B7929765
M. Wt: 247.38 g/mol
InChI Key: REOHBHQDJUTFKI-UHFFFAOYSA-N
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Description

2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine is a complex organic compound that features a pyrrolidine ring substituted with a benzyl-methyl-amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with a benzyl-methyl-amino precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl-methyl-amino group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles like alkyl halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[(Phenyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine: Similar structure but with a phenyl group instead of a benzyl group.

    2-{3-[(Ethyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness

2-{3-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to its analogs. The presence of the benzyl group can influence the compound’s binding affinity and selectivity for certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-17(11-14-5-3-2-4-6-14)12-15-7-9-18(13-15)10-8-16/h2-6,15H,7-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOHBHQDJUTFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)CCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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